Benzoic acid, 3-(2-propynyloxy)-
Overview
Description
Benzoic acid, 3-(2-propynyloxy)-, also known as 3-(2-propynyloxy)benzoic acid, is an organic compound with the molecular formula C10H8O3. This compound is characterized by the presence of a benzoic acid moiety substituted with a propynyloxy group at the third position. It is used in various scientific experiments due to its diverse properties.
Mechanism of Action
Target of Action
The primary target of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
The specific mode of action of Benzoic acid, 3-(2-propynyloxy)- The mode of action of benzoic acid involves its ability to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
The biochemical pathways affected by Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be involved in theshikimate and phenylpropanoid pathways in plants . It is also part of the core β-oxidative pathway of benzoic acid biosynthesis in plants .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Benzoic acid, 3-(2-propynyloxy)- It is known that benzoic acid is one of the most common organic acids in the earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of OH, NO3, and SO4− radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-propynyloxy)-, typically involves the reaction of 3-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+Propargyl bromide→Benzoic acid, 3-(2-propynyloxy)-
Industrial Production Methods
Industrial production methods for benzoic acid, 3-(2-propynyloxy)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-propynyloxy)-, undergoes various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The triple bond in the propynyloxy group can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Benzoic acid, 3-(2-propynyloxy)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-Hydroxybenzoic acid: A hydroxylated derivative of benzoic acid with antioxidant properties.
Propargyl alcohol: An alcohol with a propynyl group, used in organic synthesis.
Uniqueness
Benzoic acid, 3-(2-propynyloxy)-, is unique due to the presence of both a benzoic acid moiety and a propynyloxy group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-prop-2-ynoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERILFFCDZRBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519499 | |
Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85607-73-4 | |
Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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